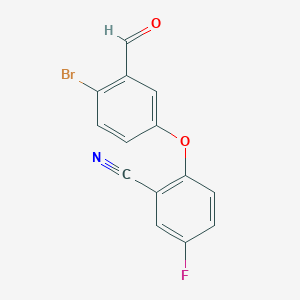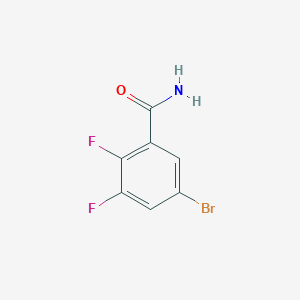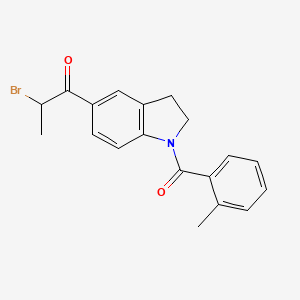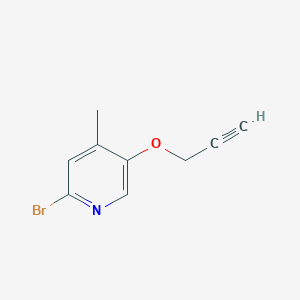
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine” is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a bromine atom, at the 4th position with a methyl group, and at the 5th position with a prop-2-yn-1-yloxy group .Scientific Research Applications
Molecular Structure Analysis
- Synthesis and Crystal Structure Analysis : The molecular geometry and crystal packing of a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated, highlighting the importance of such compounds in structural chemistry (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Synthesis and Derivative Creation
- Efficient Synthesis of Novel Derivatives : Studies have demonstrated the efficient synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions, showcasing the versatility of pyridine-based compounds in creating new chemical entities (Ahmad et al., 2017).
Photoreactivity Studies
- Photoinduced Tautomerization : Research into 2-(1H-pyrazol-5-yl)pyridines and derivatives, including those with bromo groups, reveals photoreactions like excited-state intramolecular and intermolecular proton transfer, significant for understanding photophysical properties of similar compounds (Vetokhina et al., 2012).
Crystallography and Hydrogen Bonding
- Crystal Structure and Hydrogen Bonding : The crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, a related compound, is characterized by C-H⋯N hydrogen bonds, offering insights into the molecular interactions of similar pyridine derivatives (Filali et al., 2019).
Enzyme Inhibition Research
- Potential as Cytochrome P450 Inhibitors : Propargyl ethers containing pyridine rings have been studied for their potential as inhibitors of cytochrome P450 enzymes, highlighting a pharmacological aspect of these compounds (Foroozesh et al., 2013).
Synthesis of Complex Structures
- Synthesis of Complex Pyridine Derivatives : The synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine demonstrates the complexity and flexibility in synthesizing pyridine-based structures, relevant for various scientific applications (Hou Hao-qing, 2010).
properties
IUPAC Name |
2-bromo-4-methyl-5-prop-2-ynoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYARLJRSUZDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1OCC#C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

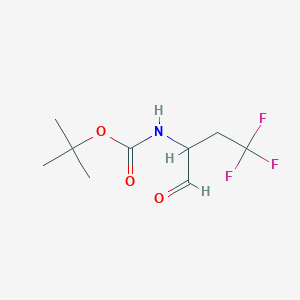
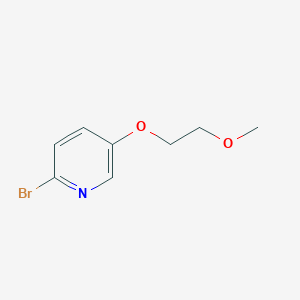
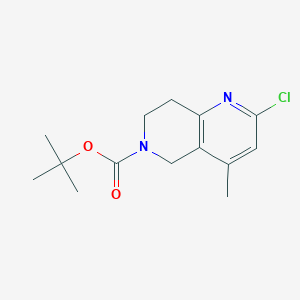
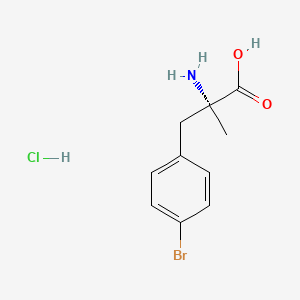
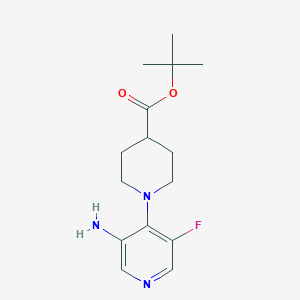
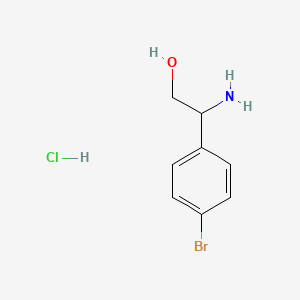
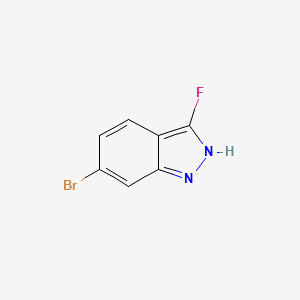
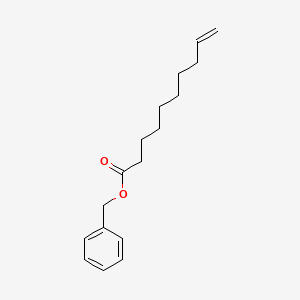
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)
![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)
